REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=1[S:10][CH2:11][CH2:12][CH2:13][O:14]C1CCCCO1>CO>[F:2][C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=1[S:10][CH2:11][CH2:12][CH2:13][OH:14]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2-[3-(2,4-difluorophenyl)sulfanylpropoxy]oxane
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)SCCCOC1OCCCC1
|
Name
|
Intermediate 26
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)SCCCOC1OCCCC1
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The methanol was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ethyl acetate (3×50 mL)
|
Type
|
WASH
|
Details
|
the combined organics washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)SCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |